Sulopenem

Description

Properties

IUPAC Name |

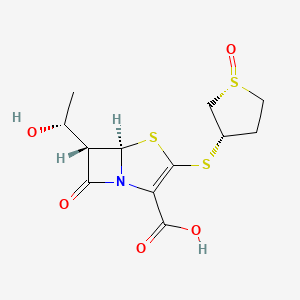

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSUCZWOEMTFAQ-PRBGKLEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869656 | |

| Record name | Sulopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120788-07-0 | |

| Record name | Sulopenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX514BJ1XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Sulopenem (CP-70,429)

Executive Summary

This compound, initially designated CP-70,429, is a penem-class antibacterial agent with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] Discovered in the 1980s by Pfizer, its development was later continued by Iterum Therapeutics, culminating in the FDA approval of an oral formulation for specific urinary tract infections.[2][3] This guide provides a comprehensive overview of its history, mechanism of action, pharmacokinetic and pharmacodynamic properties, in vitro activity, and clinical development pathway. This compound is notable for its stability against many β-lactamases and the availability of both intravenous (IV) and oral prodrug formulations, addressing a critical need for effective treatments against multi-drug resistant (MDR) pathogens.[4][5]

Discovery and Development History

The journey of this compound began in the 1980s within the laboratories of Pfizer Inc.[2] It was identified as a potent thiopenem antibiotic, part of the penem family which is structurally related to penicillins and carbapenems.[3][6] Initially developed as an intravenous-only formulation under the code name CP-70,429 (and CP-65,207 as a component of a racemic mixture), the compound underwent an extensive preclinical program and early human studies.[2][7]

Pfizer later developed an oral formulation and conducted Phase 1 and 2 trials.[2] Despite encouraging results, a strategic shift in therapeutic focus at Pfizer led to the discontinuation of the this compound development program.[2]

In November 2015, Iterum Therapeutics licensed this compound and its prodrugs, restarting the development program with a focus on addressing the rising threat of multi-drug-resistant infections.[2] This renewed effort led to a full Phase 3 clinical trial program and eventual regulatory submission. In October 2024, the U.S. Food and Drug Administration (FDA) approved the combination of the oral prodrug, this compound etzadroxil, and probenecid (trade name ORLYNVAH™) for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral antibiotic options.[3][8][9]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism common to β-lactam antibiotics.[6][10] The core of this action involves the following steps:

-

Penetration: Due to its low molecular weight and ionized state, this compound traverses the outer membrane of Gram-negative bacteria to access its targets.[7]

-

PBP Binding: It covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6] The β-lactam ring of this compound alkylates the serine residues of PBPs, inhibiting the cross-linking of peptidoglycan chains.[7][10]

-

Inhibition of Transpeptidases: this compound demonstrates a high affinity for both conventional serine-based PBPs and L,D-transpeptidases, allowing it to effectively block both classic and alternative pathways of peptidoglycan cross-linking.[11] This dual-targeting capability may contribute to its efficacy against certain resistant strains.[11]

-

Cell Lysis: The disruption of cell wall integrity leads to bacterial cell lysis and death.[6]

In Escherichia coli, this compound has shown a binding affinity for PBPs in the descending order of: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[10]

Pharmacokinetics and Pharmacodynamics

This compound has been developed in both intravenous and oral formulations, the latter as a prodrug, this compound etzadroxil.[7]

Pharmacokinetics (PK)

Intravenous (IV) this compound: The pharmacokinetic profile of IV this compound is comparable to that of other carbapenems like meropenem and doripenem.[7]

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Subjects

| Parameter | Value | Reference(s) |

|---|---|---|

| Volume of Distribution (Vd) | 15.8 - 27.6 L | [7] |

| Total Drug Clearance (CLT) | 18.9 - 24.9 L/h | [7] |

| Protein Binding | ~10% | [7] |

| Elimination Half-life (t½) | 0.88 - 1.03 h | [7] |

| Renal Clearance (CLR) | 8.0 - 10.6 L/h | [7] |

| % of Dose Recovered in Urine | 35.5% ± 6.7% |[7] |

Oral this compound (this compound Etzadroxil): To achieve oral bioavailability, the prodrug this compound etzadroxil was developed.[7] It is co-formulated with probenecid, an organic anion transport inhibitor that reduces the renal excretion of this compound, thereby increasing systemic exposure.[12][13]

Table 2: Pharmacokinetic Parameters of Oral this compound

| Parameter | Condition | Value | Reference(s) |

|---|---|---|---|

| Bioavailability | Fasted | 20% - 40% | [7][10] |

| Fed (with meal) | 64% | [10] | |

| Apparent Vd | Fasted | 134 L | [10] |

| | Fed (high-fat meal) | 92.09 L |[10] |

Pharmacodynamics (PD)

Like other β-lactams, the bactericidal activity of this compound is time-dependent and best correlates with the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[7][10]

Table 3: Pharmacodynamic Targets for this compound

| Effect | Model | %fT > MIC | Reference(s) |

|---|---|---|---|

| Bacteriostasis | Animal | 8.6% - 17% | [7] |

| 2-log₁₀ kill | Animal | 12% - 28% | [7] |

| Net Bacterial Stasis | In Vitro | 40.9% (median) | [12] |

| 1-log₁₀ CFU reduction | In Vitro | 50.2% (median) | [12] |

| 2-log₁₀ CFU reduction | In Vitro | 62.6% (median) |[12] |

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of clinically important pathogens, including many with resistance to other antibiotic classes.[14] A key feature is its stability against hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, as well as its stability against the human renal dehydropeptidase-1 enzyme.[4]

Its activity is particularly notable against Enterobacterales, including MDR, quinolone-non-susceptible, and ESBL-producing phenotypes.[5][15]

Table 4: In Vitro Activity of this compound Against Key Urinary Pathogens

| Organism (Phenotype) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|

| Escherichia coli (All) | 0.03 | 0.03 | [15] |

| Escherichia coli (ESBL-phenotype) | 0.03 | 0.06 | [5] |

| Escherichia coli (MDR) | N/A | ≤0.25 | [16] |

| Klebsiella pneumoniae (All) | 0.06 | 0.25 | [5] |

| Klebsiella pneumoniae (ESBL-phenotype) | 0.06 | 1 | [5] |

| Enterobacterales (All) | 0.03 | 0.25 |[5] |

Clinical Development and Trials

After its acquisition by Iterum Therapeutics, this compound entered a series of Phase 3 trials known as the SURE (this compound for Resistant Enterobacteriaceae) program, focusing on urinary tract and intra-abdominal infections.[14][17]

SURE-1: Uncomplicated Urinary Tract Infections (uUTI)

This pivotal trial compared an oral regimen of this compound with a standard-of-care antibiotic for uUTI.

-

Experimental Protocol: A Phase 3, randomized, multicenter, double-blind study comparing oral this compound etzadroxil/probenecid (500 mg/500 mg twice daily for 5 days) to oral ciprofloxacin (250 mg twice daily for 3 days) in adult women with uUTI.[13] The primary endpoint was the overall clinical and microbiological success at the test-of-cure visit.[13]

-

Key Outcomes: The trial had two independent primary endpoints based on the susceptibility of the baseline pathogen.

-

Quinolone-Resistant Population: this compound demonstrated statistical superiority over ciprofloxacin (p<0.001), meeting this primary endpoint.[14]

-

Quinolone-Susceptible Population: this compound failed to show non-inferiority to ciprofloxacin.[7][14] This was primarily driven by a higher rate of asymptomatic bacteriuria in the this compound arm at the test-of-cure visit.[7]

-

SURE-2: Complicated Urinary Tract Infections (cUTI)

This trial evaluated an IV-to-oral this compound regimen against a standard IV-to-oral therapy for cUTI.

-

Experimental Protocol: Hospitalized adults with cUTI were randomized to receive either IV this compound followed by oral this compound etzadroxil/probenecid or IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate.[17] The primary endpoint was the overall combined clinical and microbiologic response at the test-of-cure visit (Day 21).[17]

-

Key Outcomes: this compound did not demonstrate non-inferiority to the ertapenem-based regimen.[17] The primary reason for failing to meet the endpoint was, similar to the SURE-1 trial, a higher rate of asymptomatic bacteriuria in the this compound arm compared to the comparator arm, particularly in the subgroup that stepped down to ciprofloxacin.[7][17]

Conclusion

This compound (CP-70,429) represents a significant development in the fight against antimicrobial resistance. Its journey from discovery at Pfizer to eventual FDA approval under Iterum Therapeutics highlights the challenges and perseverance required in antibiotic development. With a potent in vitro profile against MDR Gram-negative bacteria, stability against key resistance mechanisms, and the convenience of both IV and oral formulations, this compound provides a valuable therapeutic option, particularly for uncomplicated urinary tract infections caused by resistant pathogens where other oral agents are not suitable. While clinical trials did not meet all primary endpoints, particularly due to asymptomatic bacteriuria, its proven efficacy against quinolone-resistant uUTIs secured its place in the clinical armamentarium.

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. Our Promise :: Iterum Therapeutics plc (ITRM) [iterumtx.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound etzadroxil used for? [synapse.patsnap.com]

- 7. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. Iterum Therapeutics Announces Topline Results from its Phase 3 Clinical Trial of Oral this compound for the Treatment of Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]

- 15. In Vitro Activity of this compound, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro activity of this compound against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Sulopenem

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a novel penem antibacterial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).[1][2] Developed to address the growing challenge of antimicrobial resistance, this compound and its oral prodrug, this compound etzadroxil, represent a promising therapeutic option for various bacterial infections. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound.

Chemical Structure and Identification

This compound is a synthetic, broad-spectrum, β-lactam antibiotic belonging to the penem class. Its chemical structure is characterized by a fused ring system consisting of a β-lactam ring and a partially saturated five-membered ring containing a sulfur atom.

IUPAC Name: (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Chemical Formula: C₁₂H₁₅NO₅S₃[1]

Molecular Weight: 349.45 g/mol [1]

CAS Number: 120788-07-0[1]

Prodrug: this compound is also available as an oral prodrug, this compound etzadroxil (CAS Number: 1000296-70-7), which is an ester designed to increase oral bioavailability. Following administration, it is rapidly hydrolyzed by intestinal esterases to release the active this compound moiety.[3]

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

| Property | Value | Reference |

| Appearance | White to beige powder | [1] |

| Solubility | DMSO: 2 mg/mL (clear solution) | [1] |

| Soluble to 100 mM in DMSO and 1.1 eq. NaOH | ||

| This compound etzadroxil: ≥ 2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline | [4] | |

| This compound etzadroxil: ≥ 2.5 mg/mL in 10% DMSO/90% (20% SBE-β-CD in Saline) | [4] | |

| This compound etzadroxil: ≥ 2.5 mg/mL in 10% DMSO/90% Corn Oil | [4] | |

| Storage Temperature | -20°C | [1] |

| Purity | ≥97% (HPLC) | [1] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. By covalently binding to the active site of these enzymes, this compound effectively blocks their transpeptidase activity.[2][3] This inhibition disrupts the formation of the rigid cell wall, leading to cell lysis and bacterial death.

This compound has demonstrated a strong affinity for a range of PBPs in Escherichia coli.

Signaling Pathway of Peptidoglycan Synthesis Inhibition

The following diagram illustrates the key steps in bacterial peptidoglycan synthesis and the point of inhibition by this compound.

Caption: Inhibition of bacterial peptidoglycan synthesis by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial isolates is a critical measure of its potency. The broth microdilution method is a standard and widely accepted technique for this determination.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.

Materials:

-

This compound stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a series of twofold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium. b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL. b. Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

-

Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of this compound for its target PBPs. It involves competing the binding of a labeled penicillin (e.g., Bocillin FL, a fluorescent penicillin) to PBPs with unlabeled this compound.

Objective: To assess the ability of this compound to inhibit the binding of a fluorescent penicillin to bacterial PBPs.

Materials:

-

Bacterial cell membranes containing PBPs

-

Bocillin FL (fluorescent penicillin)

-

This compound solutions of varying concentrations

-

Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

-

SDS-PAGE apparatus and reagents

-

Fluorescence imaging system

Procedure:

-

Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with buffer. c. Lyse the cells using methods such as sonication or French press. d. Isolate the cell membranes by ultracentrifugation. e. Resuspend the membrane fraction in a suitable buffer and determine the protein concentration.

-

Competition Binding Reaction: a. In a series of microcentrifuge tubes, pre-incubate a fixed amount of bacterial membrane preparation with increasing concentrations of unlabeled this compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). b. Add a fixed, subsaturating concentration of Bocillin FL to each tube and incubate for another set period (e.g., 10 minutes) to allow for binding to the available PBPs. c. A control reaction without any this compound should be included.

-

Termination and Sample Preparation: a. Stop the binding reaction by adding SDS-PAGE sample buffer and boiling the samples for 5 minutes.

-

SDS-PAGE and Fluorescence Detection: a. Separate the PBP-Bocillin FL complexes by SDS-PAGE. b. After electrophoresis, visualize the fluorescently labeled PBPs using a fluorescence imaging system.

-

Data Analysis: a. Quantify the fluorescence intensity of each PBP band in the presence of different concentrations of this compound. b. The decrease in fluorescence intensity with increasing this compound concentration indicates competition for binding to the PBPs. c. The concentration of this compound that inhibits 50% of the Bocillin FL binding (IC₅₀) can be calculated to determine the binding affinity of this compound for each specific PBP.

Conclusion

This compound is a potent penem antibiotic with a well-defined chemical structure and mechanism of action. Its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins makes it an effective agent against a wide range of pathogens. The information and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working to further understand and utilize this important antimicrobial compound in the ongoing fight against bacterial infections.

References

- 1. This compound = 98 HPLC 120788-07-0 [sigmaaldrich.com]

- 2. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Sulopenem spectrum of activity against Gram-positive and Gram-negative bacteria

An in-depth exploration of the in vitro and in vivo efficacy of sulopenem against key Gram-positive and Gram-negative bacterial pathogens.

Introduction

This compound is a novel penem antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Developed in both intravenous and oral prodrug formulations (this compound etzadroxil), it represents a promising therapeutic option, particularly in the context of increasing antimicrobial resistance.[1][3] This technical guide provides a comprehensive overview of this compound's spectrum of activity, its mechanism of action, and the experimental methodologies used to evaluate its efficacy, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][4] By binding to the serine residues in the active site of PBPs, this compound acylates and inactivates these enzymes, preventing the cross-linking of peptidoglycan chains.[4][5] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1] In Escherichia coli, this compound has demonstrated a high binding affinity for multiple PBPs, with the order of affinity being PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[4] It has also shown a strong affinity for all PBP fractions in S. aureus.[6]

dot

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Spectrum of Activity: Quantitative Data

The following tables summarize the in vitro activity of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria, as determined by the minimum inhibitory concentration (MIC).

Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.20[6] | 0.25[7][8] | - |

| Staphylococcus aureus (MRSA) | 50[6] | - | - |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.008[9][10] | 0.016[9][10] | - |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.06[9][10] | 0.25[9][10] | - |

| Streptococcus pneumoniae (penicillin-resistant) | 0.25[9][10] | 0.5[9][10] | - |

| Streptococcus pyogenes | ≤0.013[6] | - | - |

| Enterococcus faecalis | 12.5[6] | - | - |

Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 0.03[11][12][13][14] | 0.03 - 0.25[11][12][13][14] | 0.015 - 0.25[13][14] |

| E. coli (ESBL-producing) | 0.03[11][15] | 0.06[11][15] | - |

| Klebsiella pneumoniae | 0.05[6] | 0.12[16] | - |

| K. pneumoniae (ESBL-producing) | 0.06[11][15] | 1[11][15] | - |

| Proteus mirabilis | 0.10[6] | - | - |

| Enterobacter cloacae | 0.39[6] | - | - |

| Serratia marcescens | 1.56[6] | - | - |

| Pseudomonas aeruginosa | 50[6] | - | - |

| Acinetobacter calcoaceticus | 1.56[6] | - | - |

| Haemophilus influenzae (ampicillin-resistant) | 0.39[6] | - | - |

| Bacteroides fragilis | 0.20[6] | - | - |

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, similar to other carbapenems.[5][17] These include:

-

Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBPs can reduce the binding affinity of this compound. This is a key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA), which produces a modified PBP2a.[3][5]

-

Production of β-lactamases: While this compound is stable against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, it can be hydrolyzed by carbapenemases.[3][5]

-

Reduced Outer Membrane Permeability: In Gram-negative bacteria, decreased expression or modification of outer membrane porins can limit the influx of this compound into the periplasmic space, thereby reducing its access to PBPs.[3][5]

-

Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, can contribute to resistance.[3][5]

dot

Caption: Overview of key resistance mechanisms against this compound.

Experimental Protocols

The in vitro activity of this compound is primarily determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution (CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against aerobically growing bacteria.

Key Steps:

-

Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilutions and a growth control well (broth only) are inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution (CLSI M11)

This is the reference method for determining the MIC of this compound against anaerobic bacteria.

Key Steps:

-

Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) containing twofold dilutions of this compound are prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate, including a growth control plate without any antibiotic.

-

Incubation: The plates are incubated in an anaerobic environment at 37°C for 42-48 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one or two colonies or a fine film of growth.

dot

Caption: A generalized workflow for the preclinical discovery and development of a new antibiotic.

Conclusion

This compound demonstrates potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. Its mechanism of action via inhibition of essential PBPs provides a strong bactericidal effect. Understanding the spectrum of activity, mechanisms of resistance, and the standardized methodologies for its evaluation is critical for the continued development and rational clinical application of this promising new antimicrobial agent. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in antimicrobial research and development.

References

- 1. dokumen.pub [dokumen.pub]

- 2. Penicillin-Binding Protein Transpeptidase Signatures for Tracking and Predicting β-Lactam Resistance Levels in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Antipneumococcal Activities of this compound and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

- 12. crestonepharma.com [crestonepharma.com]

- 13. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 16. carb-x.org [carb-x.org]

- 17. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Initial in vitro studies of Sulopenem's antibacterial efficacy

This technical guide provides an in-depth overview of the initial in vitro studies investigating the antibacterial efficacy of sulopenem, a novel penem antibacterial agent. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's activity against a broad spectrum of clinically relevant bacteria.

Introduction

This compound is a broad-spectrum, synthetic penem β-lactam antibiotic available in both intravenous (IV) and oral (as the prodrug this compound etzadroxil) formulations.[1][2] It demonstrates potent in vitro activity against a wide variety of Gram-negative, Gram-positive, and anaerobic bacteria, including many multidrug-resistant (MDR) strains.[3][4] The drug's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5] This guide summarizes the key quantitative data from initial in vitro studies, details the experimental protocols employed, and provides visualizations of its mechanism of action and resistance pathways.

Data Presentation: In Vitro Susceptibility of this compound

The antibacterial efficacy of this compound has been evaluated against a large collection of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Activity against Enterobacterales

This compound has demonstrated potent activity against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs).

Table 1: In Vitro Activity of this compound against Enterobacterales

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | 983 | 0.03 | 0.03 |

| Escherichia coli (ESBL-phenotype) | - | 0.03 | 0.06 |

| Klebsiella pneumoniae | - | 0.03 | 0.12 |

| Klebsiella pneumoniae (ESBL-phenotype) | - | 0.06 | 1 |

| Klebsiella oxytoca | 41 | 0.12 | 0.25 |

| Proteus mirabilis | - | 0.12 | 0.25 |

| Citrobacter freundii species complex | 29 | 0.06 | 0.12 |

| All Enterobacterales | 1647 | 0.03 | 0.25 |

Data sourced from multiple studies.[1][2][6][7]

Activity against Anaerobic Bacteria

This compound exhibits broad-spectrum activity against a variety of anaerobic bacteria, which are often implicated in intra-abdominal infections.

Table 2: In Vitro Activity of this compound against Anaerobic Isolates

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Bacteroides fragilis | - | - | 0.20 |

| Gram-negative Anaerobes | 125 | 0.12 | 0.25 |

| All Anaerobes | 559 | 0.12 | 1 |

Data sourced from multiple studies.[8][9][10][11]

Activity against Gram-Positive Bacteria

This compound has shown activity against various Gram-positive organisms, although it is not active against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Table 3: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC₈₀/MIC₉₀ (mg/L) |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | - | 0.20 (MIC₈₀) |

| Staphylococcus saprophyticus | - | 0.25 (MIC₉₀) |

| Streptococcus pyogenes | - | ≤0.013 (MIC₈₀) |

| Streptococcus pneumoniae | - | ≤0.013 (MIC₈₀) |

| Enterococcus faecalis | - | 12.5 (MIC₈₀) |

Data sourced from multiple studies.[5][11]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies as described by the Clinical and Laboratory Standards Institute (CLSI).

Bacterial Isolates

Clinical isolates were collected from various medical centers, often as part of large surveillance programs like the SENTRY Antimicrobial Surveillance Program.[1][6][7] These isolates were typically obtained from patients with bloodstream, intra-abdominal, and urinary tract infections.[1][6]

Susceptibility Testing

-

Broth Microdilution: For aerobic bacteria, particularly Enterobacterales, the broth microdilution method was predominantly used according to CLSI document M07.[1][7][12] This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates, which are then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration that inhibits visible growth after incubation.

-

Agar Dilution: For anaerobic bacteria, the agar dilution method was employed as per CLSI document M11.[1][9][10] In this technique, the antimicrobial agent is incorporated into agar plates at various concentrations. The plates are then inoculated with the test organisms, and the MIC is read as the lowest concentration that prevents growth.

Quality Control

Quality control was performed using American Type Culture Collection (ATCC) reference strains to ensure the accuracy and reproducibility of the susceptibility testing results.[12]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the pathways leading to bacterial resistance.

Caption: Mechanism of action of this compound.

Caption: Key mechanisms of resistance to this compound.

Conclusion

Initial in vitro studies consistently demonstrate the potent and broad-spectrum antibacterial activity of this compound against a wide range of clinically important pathogens, including multidrug-resistant Enterobacterales and anaerobic bacteria.[1][6][9] Its efficacy against ESBL-producing strains is a particularly valuable attribute in the current landscape of antimicrobial resistance.[1][6] The data summarized in this guide provide a solid foundation for the continued clinical development and evaluation of this compound for the treatment of various infectious diseases. Further research is warranted to fully elucidate its role in clinical practice.

References

- 1. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iterum Therapeutics Presents Data on Risks for Treatment Failure Associated with Uncomplicated Urinary Tract Infection and Activity of its Novel Antibiotic this compound at ECCMID 2019 :: Iterum Therapeutics plc (ITRM) [iterumtx.com]

- 5. [In vitro antibacterial activity of a new parenteral penem, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1363. This compound Activity Against Enterobacteriaceae Isolates From Patients With Urinary Tract Infection or Intra-Abdominal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [In vitro activities of this compound, a new parenteral penem, against anaerobes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antianaerobic Activity of this compound Compared to Six Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 12. can-r.com [can-r.com]

An In-Depth Technical Guide on the Binding Affinity of Sulopenem to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a parenteral and orally available penem antibacterial agent with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs).[1] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The efficacy of this compound is closely linked to its affinity for these target enzymes. This technical guide provides a comprehensive overview of the binding affinity of this compound to various PBPs, details the experimental protocols used to determine these interactions, and presents visual representations of the underlying mechanisms and workflows.

Data Presentation: this compound PBP Binding Affinity

The following tables summarize the known qualitative binding affinities of this compound for PBPs in key bacterial species. This information is derived from comparative studies and microbiological assessments.

Table 1: Binding Affinity of this compound to Escherichia coli PBPs

| Penicillin-Binding Protein (PBP) | Relative Binding Affinity | Comparative Notes |

| PBP 2 | Highest | The primary target of this compound in E. coli. Affinity is reported to be much stronger than that of imipenem.[2] |

| PBP 1A | High | Strong binding affinity. |

| PBP 1B | High | Strong binding affinity. |

| PBP 4 | Moderate | Moderate binding affinity. |

| PBP 3 | Lower | Lower binding affinity compared to other key PBPs. |

| PBP 5/6 | Lowest | The lowest binding affinity among the measured PBPs. |

Table 2: Binding Affinity of this compound to Staphylococcus aureus PBPs

| Penicillin-Binding Protein (PBP) | Relative Binding Affinity | Comparative Notes |

| PBP 1 | High | Stronger affinity than imipenem.[2] |

| PBP 3 | High | Stronger affinity than imipenem.[2] |

| Other PBPs | High | This compound demonstrates stronger affinities than imipenem to all fractions of S. aureus PBPs.[2] |

Experimental Protocols

The determination of the binding affinity of β-lactam antibiotics to PBPs is a critical step in their preclinical evaluation. The following are detailed methodologies for key experiments that can be employed to quantitatively assess the interaction of this compound with bacterial PBPs.

Preparation of Bacterial Membranes Containing PBPs

Objective: To isolate bacterial membranes enriched with PBPs for use in binding assays.

Protocol:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in an appropriate broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS) and lyse the cells. This can be achieved through methods such as sonication or French press.

-

Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unbroken cells and large debris. The supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes.

-

Washing and Storage: Wash the membrane pellet with buffer to remove cytosolic proteins. Resuspend the final membrane preparation in a storage buffer containing a cryoprotectant (e.g., glycerol) and store at -80°C until use.

-

Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

Competitive Binding Assay for IC50 Determination

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a fluorescently labeled penicillin to PBPs (IC50).

Protocol:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the prepared bacterial membranes with varying concentrations of this compound. Include a control with no this compound.

-

Pre-incubation: Incubate the mixtures for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow this compound to bind to the PBPs.

-

Addition of Fluorescent Probe: Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin™ FL (a fluorescent derivative of penicillin V), to each reaction.

-

Labeling Incubation: Incubate the reactions for a further period (e.g., 10 minutes) to allow the fluorescent probe to bind to the remaining available PBPs.

-

Termination of Reaction: Stop the reaction by adding a sample buffer (e.g., Laemmli buffer) and heating the samples.

-

SDS-PAGE: Separate the PBP-containing membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Detection: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band for each this compound concentration. Plot the percentage of inhibition of fluorescent probe binding against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Determination of Acylation Efficiency (k2/K)

Objective: To measure the second-order rate constant for the acylation of a PBP by this compound, which represents the efficiency of covalent bond formation.

Protocol:

This is a more advanced kinetic analysis that often involves stopped-flow techniques or time-course competition assays. A general approach using a competition format is described below:

-

Time-Course Competition: Set up reactions with bacterial membranes, a fixed concentration of this compound, and a fixed concentration of a fluorescent probe.

-

Varying Incubation Times: Incubate the reactions for different periods.

-

Analysis: At each time point, stop the reaction and analyze the amount of fluorescently labeled PBP by SDS-PAGE and fluorescence scanning.

-

Kinetic Modeling: The rate of loss of fluorescent signal in the presence of this compound is used to calculate the pseudo-first-order rate constant. By performing this at different concentrations of this compound, the second-order rate constant (k2/K) can be determined through kinetic modeling.[3]

Mandatory Visualizations

Mechanism of PBP Inhibition by this compound

Caption: Mechanism of PBP inhibition by this compound.

Experimental Workflow for PBP Binding Affinity Assay

Caption: Experimental workflow for determining PBP binding affinity.

References

- 1. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [In vitro antibacterial activity of a new parenteral penem, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulopenem: A Technical Guide to its Stability Against Beta-Lactamase Enzymes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of sulopenem, a novel penem antibacterial agent, against a wide array of beta-lactamase enzymes. This compound, available in both intravenous and oral formulations, has demonstrated potent activity against many multidrug-resistant Gram-negative bacteria, positioning it as a critical agent in the face of rising antimicrobial resistance.[1] This document provides a comprehensive overview of its stability profile, detailed experimental methodologies for its assessment, and quantitative data to support its potential clinical applications.

Introduction to this compound and Beta-Lactamase-Mediated Resistance

This compound is a thio-penem beta-lactam antibiotic that exerts its bactericidal action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2] A significant challenge to the efficacy of beta-lactam antibiotics is the production of beta-lactamase enzymes by bacteria, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The stability of a beta-lactam antibiotic in the presence of these enzymes is a crucial determinant of its clinical utility.

Beta-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine beta-lactamases, while class B enzymes are metallo-beta-lactamases that require zinc for their activity.

This compound's Stability Profile: An Overview

This compound has been shown to be stable against hydrolysis by many common beta-lactamases, including Ambler Class A Extended-Spectrum Beta-Lactamases (ESBLs) and Class C AmpC cephalosporinases.[3] This stability is a key feature that allows this compound to retain activity against many Enterobacterales that are resistant to penicillins, cephalosporins, and other beta-lactam agents.

However, like many carbapenems, this compound is susceptible to hydrolysis by carbapenemase enzymes. This includes Class A carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), Class D carbapenemases like oxacillinase-48 (OXA-48), and Class B metallo-beta-lactamases (MBLs) such as New Delhi metallo-beta-lactamase (NDM).[2]

Quantitative Analysis of this compound Activity

The following tables summarize the in vitro activity of this compound against a variety of beta-lactamase-producing bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Note: Specific kinetic parameters (kcat/Km) for the hydrolysis of this compound by purified beta-lactamase enzymes are not widely available in the public domain. The data presented here is based on whole-organism susceptibility testing.

Table 1: In Vitro Activity of this compound against ESBL- and AmpC-Producing Enterobacterales

| Organism | Beta-Lactamase Phenotype | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |

| Escherichia coli | ESBL-positive | 0.03 | 0.06 |

| Klebsiella pneumoniae | ESBL-positive | 0.06 | 1 |

| Enterobacter cloacae | AmpC-producing | 0.12 | 0.5 |

| Citrobacter freundii | AmpC-producing | 0.06 | 0.12 |

Data compiled from multiple in vitro surveillance studies.[3]

Table 2: In Vitro Activity of this compound against Carbapenemase-Producing Enterobacterales

| Organism | Carbapenemase Type | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |

| Klebsiella pneumoniae | KPC | >8 | >8 |

| Klebsiella pneumoniae | NDM | >8 | >8 |

| Klebsiella pneumoniae | OXA-48 | 2 | >8 |

| Escherichia coli | NDM | >8 | >8 |

Data indicates reduced activity of this compound against isolates producing carbapenemases.

Experimental Protocols

This section details the methodologies used to assess the stability and activity of this compound against beta-lactamase-producing organisms.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antibiotic Dilutions: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Beta-Lactamase Hydrolysis Assay (Spectrophotometric Method)

This protocol describes a general method for determining the kinetic parameters (kcat and Km) of beta-lactamase-mediated hydrolysis of this compound. This method is based on monitoring the decrease in absorbance of the beta-lactam as it is hydrolyzed.

Materials:

-

Purified beta-lactamase enzyme (e.g., KPC-2, NDM-1, OXA-48)

-

This compound analytical standard

-

Phosphate buffer (pH 7.0)

-

UV-Vis spectrophotometer

Protocol:

-

Enzyme Purification: Beta-lactamase enzymes are expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and ion-exchange chromatography.

-

Determination of Molar Extinction Coefficient: The molar extinction coefficient of this compound at its wavelength of maximum absorbance (λmax) is determined by measuring the absorbance of solutions of known concentrations.

-

Kinetic Measurements:

-

Reactions are initiated by adding a small volume of the purified enzyme to a solution of this compound in phosphate buffer at a constant temperature (e.g., 25°C).

-

The hydrolysis of this compound is monitored by continuously measuring the decrease in absorbance at its λmax using the spectrophotometer.

-

Initial velocities (v₀) are determined from the linear portion of the reaction progress curves at various substrate (this compound) concentrations.

-

-

Data Analysis:

-

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

-

The turnover number (kcat) is calculated from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

-

The catalytic efficiency (kcat/Km) is then calculated to provide a measure of the enzyme's ability to hydrolyze this compound.

-

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to beta-lactamase classification and the experimental workflow for assessing this compound's stability.

Caption: Ambler classification of beta-lactamase enzymes.

Caption: Experimental workflow for beta-lactamase hydrolysis assay.

Conclusion

This compound demonstrates a promising stability profile against many clinically relevant beta-lactamases, particularly ESBLs and AmpC enzymes. This stability, combined with its potent intrinsic activity, makes it a valuable agent for the treatment of infections caused by multidrug-resistant Enterobacterales. However, its susceptibility to carbapenemases highlights the need for continued surveillance and the development of beta-lactamase inhibitors to be used in combination with this compound to broaden its spectrum of activity against the most resistant pathogens. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel beta-lactam agents against the evolving landscape of beta-lactamase-mediated resistance.

References

- 1. jwatch.org [jwatch.org]

- 2. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Determining Sulopenem MIC: A Detailed Broth Microdilution Protocol

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a novel thiopenem β-lactam antibiotic with broad-spectrum activity against many Gram-negative and Gram-positive bacteria, including those producing extended-spectrum β-lactamases (ESBLs). Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for surveillance studies, clinical trial evaluations, and in-depth research on its antibacterial properties. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard technique for quantitative MIC determination. This document provides a detailed protocol for performing broth microdilution to determine the MIC of this compound, aimed at ensuring accurate and reproducible results.

Core Principles of Broth Microdilution for MIC Determination

The broth microdilution method involves challenging a standardized bacterial inoculum with serially diluted concentrations of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period. This method is performed in a 96-well microtiter plate format, allowing for the efficient testing of multiple isolates and antimicrobial agents simultaneously. Adherence to standardized procedures, including the use of appropriate growth media, correct inoculum preparation, and established quality control measures, is paramount for obtaining reliable data.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound MIC determination.

Table 1: CLSI-Approved Quality Control Range for this compound

| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.015 - 0.06[1] |

Note: As of the latest CLSI documentation, the definitive MIC quality control ranges for this compound against other standard QC strains such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Pseudomonas aeruginosa ATCC 27853 have not been formally established. Studies have indicated that this compound has limited to no activity against E. faecalis and P. aeruginosa[2][3].

Table 2: Proposed CLSI Interpretive Criteria for this compound against Enterobacterales

| Interpretation | MIC (µg/mL) |

| Susceptible (S) | ≤0.5[4][5] |

| Intermediate (I) | 1[4][5] |

| Resistant (R) | ≥2[4][5] |

Table 3: this compound MIC50 and MIC90 Data against Selected Pathogens

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 1248 | 0.03 | 0.06 |

| Klebsiella pneumoniae | - | 0.03 | 0.06 |

| Proteus mirabilis | 88 | 0.12 | 0.25 |

| Staphylococcus aureus (MSSA) | 29 | 0.06 | 0.25 |

Data extracted from the CANWARD surveillance study (2014-2021)[2].

Experimental Protocols

This section provides a detailed, step-by-step methodology for determining the MIC of this compound using the broth microdilution method in accordance with CLSI guidelines (M07 and M100).

Materials and Reagents

-

This compound analytical powder

-

Appropriate solvent for this compound (as specified by the manufacturer)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel and single-channel precision pipettes with sterile tips

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or sterile broth for inoculum preparation

-

Bacterial cultures (test isolates and QC strains) grown on non-selective agar plates for 18-24 hours

-

Spectrophotometer or turbidimeter

-

Vortex mixer

-

Incubator (35 ± 2 °C, ambient air)

Preparation of this compound Stock Solution

-

Calculate the amount of this compound powder needed: Use the manufacturer's provided potency to accurately weigh the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 1000 µg/mL).

-

Dissolve the powder: Aseptically dissolve the weighed this compound powder in the recommended sterile solvent. Ensure complete dissolution.

-

Sterilization: If the solvent is not sterile, the stock solution should be sterilized by filtration through a 0.22 µm syringe filter.

-

Storage: Aliquot the sterile stock solution into sterile cryovials and store at -70°C or as recommended by the manufacturer until use. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions and Microtiter Plates

-

Thaw the stock solution: On the day of the assay, thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare intermediate dilutions: Perform serial dilutions of the stock solution in CAMHB to create working solutions that will be used to prepare the final concentrations in the microtiter plate.

-

Prepare the microtiter plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the highest concentration this compound working solution to the wells in the first column, resulting in a total volume of 100 µL.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL). Discard 50 µL from the last column of dilutions.

-

The final volume in each well after this step will be 50 µL.

-

Include a growth control well (containing only CAMHB, no antibiotic) and a sterility control well (containing only uninoculated CAMHB).

-

Inoculum Preparation and Standardization

-

Bacterial culture: From an 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

-

Prepare bacterial suspension: Suspend the colonies in sterile saline or broth.

-

Adjust turbidity: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Final inoculum dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration in the microtiter plate wells of approximately 5 x 10⁵ CFU/mL. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum volume.

Inoculation of Microtiter Plates

-

Inoculate wells: Add 50 µL of the final standardized bacterial inoculum to each well of the prepared microtiter plate (except the sterility control well). This will bring the final volume in each well to 100 µL and dilute the antibiotic concentration to the final desired level.

-

Quality Control: Ensure that plates are inoculated within 30 minutes of preparing the final inoculum suspension.

Incubation

-

Incubate plates: Stack the microtiter plates (no more than three high to ensure even heating) and incubate at 35 ± 2 °C in ambient air for 16-20 hours.

Reading and Interpreting Results

-

Visual inspection: After incubation, place the microtiter plate on a reading stand or a dark, non-reflective surface to determine the MIC.

-

Determine the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). A small, faint button of cells at the bottom of the well should be disregarded.

-

Check controls:

-

The growth control well should show distinct turbidity.

-

The sterility control well should remain clear.

-

The MIC for the quality control strain must fall within the established acceptable range (see Table 1). If the QC result is out of range, the test results are considered invalid and must be repeated.

-

Mandatory Visualizations

Caption: Workflow for this compound MIC determination via broth microdilution.

References

- 1. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. can-r.com [can-r.com]

- 3. can-r.com [can-r.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Designing Time-Kill Kinetics Assays for Sulopenem against Escherichia coli

1. Introduction

Sulopenem is a novel penem β-lactam antibiotic available in both intravenous and oral formulations.[1][2] It demonstrates broad-spectrum activity against many multidrug-resistant (MDR) Gram-negative bacteria, including Escherichia coli, a common cause of urinary tract infections (UTIs) and intra-abdominal infections.[1][2][3] this compound's efficacy extends to challenging phenotypes such as extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant E. coli.[1][4] The oral formulation, this compound etzadroxil in combination with probenecid (Orlynvah™), received FDA approval in late 2024 for treating uncomplicated UTIs in adult women with limited or no alternative oral treatment options.[5][6][7]

Time-kill kinetics assays are a fundamental in vitro pharmacodynamic tool used to characterize the antimicrobial activity of a drug over time.[8] These assays provide critical information on the rate and extent of bacterial killing, helping to classify an agent as either bactericidal (causing irreversible cell death) or bacteriostatic (inhibiting growth).[8][9] For this compound, these studies are essential to understand its concentration-dependent killing effects and to support the optimization of dosing regimens against susceptible and resistant E. coli strains.[10][11]

2. Mechanism of Action of this compound against E. coli

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by disrupting the synthesis of the bacterial cell wall.[12] In Gram-negative bacteria such as E. coli, this process involves several key steps. This compound first traverses the outer membrane, likely through porin channels, to reach the periplasmic space.[1] Once in the periplasm, it covalently binds to the active serine residues of essential Penicillin-Binding Proteins (PBPs).[1] This acylation inactivates the PBPs, preventing their crucial role in the final transpeptidation step of peptidoglycan synthesis. The inhibition of peptidoglycan cross-linking compromises the structural integrity of the cell wall, ultimately leading to cell lysis and bacterial death.

Protocols for Time-Kill Kinetics Assays

1. Application Notes & Key Considerations

-

Objective: To quantify the in vitro bactericidal or bacteriostatic activity of this compound against selected strains of E. coli over a 24-hour period.

-

Strain Selection: Include a quality control strain (e.g., E. coli ATCC 25922) and a panel of recent clinical isolates. It is highly recommended to include isolates with defined resistance mechanisms (e.g., ESBL-producing, AmpC-producing, or fluoroquinolone-resistant strains) to assess this compound's efficacy against relevant resistant phenotypes.[1]

-

MIC Determination: Prior to the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound for each test isolate must be accurately determined using a reference method, such as broth microdilution, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

This compound Concentrations: The assay should include a growth control (no antibiotic) and several concentrations of this compound, typically multiples of the predetermined MIC. A standard panel includes 0.5x, 1x, 2x, 4x, and 8x MIC. Previous studies have shown this compound to be bactericidal at 8x MIC.[10][13]

-

Starting Inoculum: The initial bacterial concentration is critical. The final inoculum in the test tubes should be standardized to approximately 5 x 10⁵ CFU/mL.[14] This density is low enough to allow for the observation of logarithmic growth in the control tube but high enough for accurate quantification of killing over several logs.

-

Sampling Time Points: Viable counts should be determined at multiple time points to construct the kinetic curve. Standard time points include 0, 2, 4, 8, and 24 hours. Shorter intervals (e.g., 0.5 and 1 hour) can be included to capture rapid initial killing.[14]

-

Interpretation of Results:

-

Bactericidal Activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial (0 hour) inoculum count at a specific time point.[8]

-

Bacteriostatic Activity: Defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum count, with the bacterial count often remaining stable or showing minimal decline.

-

2. Detailed Experimental Protocol

2.1 Materials and Reagents

-

This compound analytical powder

-

E. coli isolates (QC strains and clinical isolates)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

-

Sterile 0.9% saline solution

-

Sterile culture tubes and flasks

-

Sterile pipettes and pipette tips

-

Spectrophotometer

-

Shaking incubator set to 35-37°C

-

Spiral plater or materials for manual spread plating

-

Colony counter

2.2 Preparation of Solutions and Inoculum

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (as per manufacturer's instructions) at a concentration at least 10-fold higher than the highest concentration to be tested. Sterilize by filtration.

-

Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the E. coli strain. b. Inoculate the colonies into a tube of CAMHB. c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard. d. Dilute this suspension in fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. This will be the final inoculum density in the assay tubes. A preliminary experiment to correlate absorbance (OD₆₀₀) with CFU/mL for each strain is recommended for accuracy.

2.3 Time-Kill Assay Procedure

-

Assay Setup: For each E. coli strain, label a set of sterile tubes corresponding to each this compound concentration (e.g., Growth Control, 0.5x MIC, 1x MIC, 4x MIC, 8x MIC).

-

Antibiotic Addition: Add the appropriate volume of the this compound stock solution or diluent (for the growth control) to each tube to achieve the desired final concentrations after the addition of the bacterial inoculum.

-

Inoculation: Add the standardized bacterial inoculum to each tube. The final volume in each tube should be consistent (e.g., 10 mL).

-

Time Zero (T=0) Sampling: Immediately after inoculation, vortex each tube gently and remove an aliquot (e.g., 100 µL) for the 0-hour time point.

-

Incubation: Place all tubes in a shaking incubator at 37°C.

-

Subsequent Sampling: At each subsequent time point (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube for bacterial enumeration.

-

Viable Cell Counting: a. For each aliquot, perform 10-fold serial dilutions in sterile saline. b. Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. If antibiotic carryover is a concern, centrifugation and resuspension of the pellet in saline may be necessary before plating. c. Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: After incubation, count the number of colonies on plates that yield 30-300 colonies. Calculate the CFU/mL for each time point and concentration.

3. Data Presentation and Analysis

The results of the time-kill assay should be presented in both tabular and graphical formats. Raw colony counts are converted to CFU/mL and then transformed to log₁₀ CFU/mL.

3.1 Data Calculation

-

CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

-

The lower limit of detection is determined by the count from the most concentrated sample plated (e.g., 1 colony from a 10⁻¹ dilution of 0.1 mL plated = 100 CFU/mL or 2.0 log₁₀ CFU/mL).

3.2 Example Data Table

The final data should be summarized in a table for clear comparison of this compound's activity at different concentrations over time.

| Time (hours) | Growth Control (log₁₀ CFU/mL) | This compound 1x MIC (log₁₀ CFU/mL) | This compound 4x MIC (log₁₀ CFU/mL) | This compound 8x MIC (log₁₀ CFU/mL) |

| 0 | 5.72 | 5.71 | 5.73 | 5.72 |

| 2 | 6.85 | 5.15 | 4.31 | 3.98 |

| 4 | 8.01 | 4.56 | 3.10 | 2.54 |

| 8 | 9.12 | 3.98 | <2.00 | <2.00 |

| 24 | 9.35 | 3.55 | <2.00 | <2.00 |

3.3 Graphical Representation

Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each concentration. This visual representation, known as a time-kill curve, provides an immediate understanding of the drug's effect. Include a horizontal line at 3-log₁₀ below the starting inoculum to easily identify bactericidal activity.

References

- 1. This compound: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary Tract Infections Pipeline Outlook Report 2025: Promising Clinical Trials and Innovative Drugs Reshape the Future of Urinary Tract Infections Treatment | DelveInsight [barchart.com]

- 3. This compound for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jwatch.org [jwatch.org]

- 6. urologytimes.com [urologytimes.com]

- 7. contemporaryobgyn.net [contemporaryobgyn.net]

- 8. emerypharma.com [emerypharma.com]

- 9. scribd.com [scribd.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Characterization of this compound antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of this compound in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

Laboratory methods for testing Sulopenem synergy with other antibiotics

These comprehensive guidelines are designed for researchers, scientists, and drug development professionals to assess the synergistic potential of sulopenem with other antimicrobial agents. The following sections detail the theoretical basis, experimental protocols, data interpretation, and visualization of workflows for key synergy testing methods.

Introduction to this compound and Synergy Testing